molecular formula C16H16ClNO B5274935 N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide

N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide

Cat. No.: B5274935
M. Wt: 273.75 g/mol
InChI Key: YHBYZULEZAYKMD-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide typically involves the reaction of 4-chlorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different nucleophiles.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(3-methylphenyl)acetamide
  • N-(4-bromophenyl)-2-(3-methylphenyl)acetamide
  • N-(4-fluorophenyl)-2-(3-methylphenyl)acetamide

Comparison: N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-12-3-2-4-14(9-12)10-16(19)18-11-13-5-7-15(17)8-6-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBYZULEZAYKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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